molecular formula C11H13N3O4 B13719562 N-{[4-(morpholin-4-yl)-3-nitrophenyl]methylidene}hydroxylamine

N-{[4-(morpholin-4-yl)-3-nitrophenyl]methylidene}hydroxylamine

Cat. No.: B13719562
M. Wt: 251.24 g/mol
InChI Key: MEVRRKYKPCBYHM-UHFFFAOYSA-N
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Description

N-{[4-(morpholin-4-yl)-3-nitrophenyl]methylidene}hydroxylamine is a complex organic compound characterized by the presence of a morpholine ring, a nitrophenyl group, and a hydroxylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(morpholin-4-yl)-3-nitrophenyl]methylidene}hydroxylamine typically involves the condensation of 4-chloro nitrobenzene with morpholine to form 4-(4-nitrophenyl)morpholine. This intermediate is then subjected to oxidation using sodium chlorite to yield 4-(4-nitrophenyl)morpholin-3-one . The final step involves the reaction of this intermediate with hydroxylamine under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and cost-efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(morpholin-4-yl)-3-nitrophenyl]methylidene}hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxylamine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Aminophenyl derivatives: Formed through the reduction of the nitro group.

    Substituted hydroxylamines: Formed through nucleophilic substitution reactions.

Scientific Research Applications

N-{[4-(morpholin-4-yl)-3-nitrophenyl]methylidene}hydroxylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of N-{[4-(morpholin-4-yl)-3-nitrophenyl]methylidene}hydroxylamine involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The nitrophenyl group plays a crucial role in these interactions, often participating in electron transfer processes and forming hydrogen bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-(morpholin-4-yl)-3-nitrophenyl]methylidene}hydroxylamine is unique due to the presence of both a morpholine ring and a nitrophenyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C11H13N3O4

Molecular Weight

251.24 g/mol

IUPAC Name

N-[(4-morpholin-4-yl-3-nitrophenyl)methylidene]hydroxylamine

InChI

InChI=1S/C11H13N3O4/c15-12-8-9-1-2-10(11(7-9)14(16)17)13-3-5-18-6-4-13/h1-2,7-8,15H,3-6H2

InChI Key

MEVRRKYKPCBYHM-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C=NO)[N+](=O)[O-]

Origin of Product

United States

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